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Compound of Interest

Compound Name: (R)-(-)-2-Octanol

Cat. No.: B1198660

For researchers, scientists, and drug development professionals, the selection of chiral
compounds is a critical step in stereoselective synthesis. This guide provides a comprehensive
cross-reference of experimental data for (R)-(-)-2-Octanol, a versatile chiral secondary alcohol.
Objective comparisons with its enantiomer, (S)-(+)-2-Octanol, are presented, supported by
experimental data and detailed methodologies for its synthesis and application.

Physicochemical Properties: A Tale of Two
Enantiomers

(R)-(-)-2-Octanol and its mirror image, (S)-(+)-2-Octanol, share identical physical and chemical
properties, with the notable exception of their interaction with plane-polarized light. This
defining characteristic, known as optical activity, is a cornerstone of their utility in chiral
chemistry. The table below summarizes key experimental data for both enantiomers.
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Property

(R)-(-)-2-Octanol

(S)-(+)-2-Octanol

Specific Rotation ([a]D)

-9.5° (neat)[1]

+9.5° (neat)[2]

Boiling Point 175 °CJ[3][4] 175 °C[2]
] Not specified, but expected to
] ] -38 °C to -61.15 °C (estimate) ] )
Melting Point be identical to the (R)-
[L1[3]141[5] :
enantiomer.
Density 0.820 g/mL at 20 °C[6][4] 0.822 g/mL at 25 °CJ[2]

Refractive Index (nD20)

1.426[1][3][6]

1.426[2]

CAS Number 5978-70-1[1][3] 6169-06-8[2]
Molecular Formula CsH1s0[3] CsHis0O
Molecular Weight 130.23 g/mol [1][7] 130.23 g/mol

Synthesis of Enantiopure (R)-(-)-2-Octanol:
Experimental Protocol

The preparation of enantiomerically pure (R)-(-)-2-Octanol is commonly achieved through the
enzymatic kinetic resolution of racemic 2-octanol. This method leverages the stereoselectivity
of enzymes, such as lipase, to preferentially acylate one enantiomer, allowing for the
separation of the unreacted enantiomer.

Experimental Protocol: Enzymatic Kinetic Resolution of
Racemic 2-Octanol

Objective: To obtain enantiomerically enriched (R)-(-)-2-Octanol from a racemic mixture of 2-
octanol.

Materials:
e Racemic 2-octanol

e Immobilized Lipase B from Candida antarctica (Novozym 435)
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 Vinyl acetate (acyl donor)

¢ Anhydrous hexane (solvent)

e Sodium bicarbonate solution (saturated)
e Brine

e Anhydrous magnesium sulfate

« Silica gel for column chromatography
e Round-bottom flask

o Magnetic stirrer and stir bar

o Thermostatically controlled oil bath

e Separatory funnel

» Rotary evaporator

Procedure:

e To a solution of racemic 2-octanol (1 equivalent) in anhydrous hexane, add immobilized
Candida antarctica lipase B (Novozym 435).

e Add vinyl acetate (0.5 equivalents) to the mixture. The use of a slight excess of the alcohol
ensures that the acylation of the (S)-enantiomer proceeds to approximately 50% conversion.

 Stir the reaction mixture at a constant temperature (e.g., 30°C) and monitor the progress by
chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

e Once the reaction has reached approximately 50% conversion (indicated by the formation of
(S)-2-octyl acetate and the consumption of half of the starting material), quench the reaction
by filtering off the immobilized enzyme.

o Wash the filtered enzyme with fresh hexane to recover any adsorbed product.
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» Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate
solution to neutralize any acetic acid formed, followed by a wash with brine.

» Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent
using a rotary evaporator.

 Purify the resulting mixture of (R)-(-)-2-Octanol and (S)-2-octyl acetate by flash column
chromatography on silica gel to isolate the pure (R)-(-)-2-Octanol.

Enzymatic Kinetic Resolution Workflow
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Workflow for the synthesis of (R)-(-)-2-Octanol.

Application in Chiral Derivatization: Experimental
Protocol

(R)-(-)-2-Octanol serves as a valuable chiral derivatizing agent, enabling the determination of
the enantiomeric composition of other chiral molecules, such as amines and carboxylic acids,
through techniques like NMR spectroscopy or chromatography. The reaction of a racemic
analyte with an enantiomerically pure derivatizing agent produces a mixture of diastereomers,
which exhibit distinct physical and spectral properties.

Experimental Protocol: Chiral Derivatization of a
Racemic Amine

Objective: To determine the enantiomeric excess of a racemic primary amine using (R)-(-)-2-
octyl chloroformate as a chiral derivatizing agent.

Materials:

Racemic primary amine

e (R)-(-)-2-Octanol

o Triphosgene

e Anhydrous toluene

e Pyridine

e Dichloromethane

e 1 M HCI solution

e Saturated sodium bicarbonate solution

e Brine

e Anhydrous sodium sulfate
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e NMR tube

o Deuterated chloroform (CDCIs)

Procedure:

Part 1: Synthesis of (R)-(-)-2-octyl chloroformate

 In a flame-dried, three-necked flask under an inert atmosphere, dissolve triphosgene in
anhydrous toluene.

e Cool the solution to 0°C and slowly add a solution of (R)-(-)-2-Octanol and pyridine in
anhydrous toluene.

 Allow the reaction to warm to room temperature and stir overnight.

« Filter the reaction mixture to remove pyridinium hydrochloride and concentrate the filtrate
under reduced pressure to obtain crude (R)-(-)-2-octyl chloroformate. This reagent is often
used without further purification.

Part 2: Derivatization of the Racemic Amine
e Dissolve the racemic primary amine in dichloromethane in a round-bottom flask.
e Cool the solution to 0°C and add pyridine.

o Slowly add a solution of the freshly prepared (R)-(-)-2-octyl chloroformate in
dichloromethane.

 Stir the reaction at room temperature and monitor its completion by thin-layer
chromatography (TLC).

e Upon completion, wash the reaction mixture with 1 M HCI, saturated sodium bicarbonate
solution, and brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under
reduced pressure.
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« Dissolve the resulting diastereomeric carbamates in deuterated chloroform and analyze by
1H NMR spectroscopy. The non-equivalent protons in the diastereomers will exhibit distinct
chemical shifts, allowing for the integration of the corresponding signals to determine the
enantiomeric ratio of the original amine.

Chiral Derivatization Pathway

(R)-(-)-2-octy! chIor@
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [A Comparative Guide to the Experimental Data of (R)-
(-)-2-Octanol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1198660#cross-referencing-experimental-data-of-r-2-
octanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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